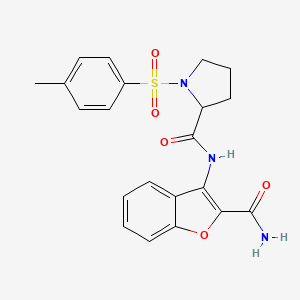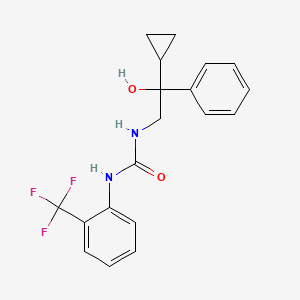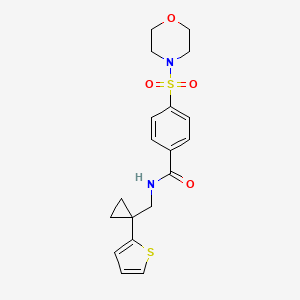
3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
科学的研究の応用
Medicinal Chemistry and Drug Development
The quinazolinone scaffold, present in this compound, has been explored for its potential as a drug candidate. Researchers investigate its interactions with biological targets, such as enzymes, receptors, and transporters. By modifying the substituents on the piperidine ring and the quinazolinone core, scientists aim to design novel drugs for various therapeutic areas, including cancer, inflammation, and neurological disorders .
Kinase Inhibitors
Quinazolinones are known to inhibit kinases, which play crucial roles in cell signaling pathways. Researchers study the compound’s ability to selectively target specific kinases involved in diseases like cancer. By understanding its binding interactions and selectivity profile, they aim to develop kinase inhibitors with improved efficacy and reduced side effects .
Anticancer Agents
The fluorine substitution pattern in this compound contributes to its potential as an anticancer agent. Scientists investigate its cytotoxic effects on cancer cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth. Further optimization may lead to targeted therapies for specific cancer types .
Fluorinated Building Blocks
The difluorophenyl group in the compound serves as a valuable fluorinated building block. Researchers utilize it for the synthesis of other fluorinated compounds, which find applications in materials science, agrochemicals, and pharmaceuticals. Fluorination enhances bioavailability, metabolic stability, and lipophilicity of drug molecules .
Organic Synthesis
The acetyl-substituted piperidine moiety provides a versatile handle for organic synthesis. Chemists use it as a starting point to create diverse chemical structures. From designing ligands for catalysis to constructing complex molecules, this compound contributes to the toolbox of synthetic chemists .
Computational Chemistry
Researchers employ computational methods to predict the compound’s properties, such as solubility, stability, and binding affinity. Molecular dynamics simulations and quantum mechanical calculations help elucidate its behavior in different environments. These insights guide experimental studies and aid in rational drug design .
特性
IUPAC Name |
3-[1-[2-(2,4-difluorophenyl)acetyl]piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O2/c22-15-8-7-14(18(23)11-15)10-20(27)25-9-3-4-16(12-25)26-13-24-19-6-2-1-5-17(19)21(26)28/h1-2,5-8,11,13,16H,3-4,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYOYRNPRJKGHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=C(C=C(C=C2)F)F)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2751264.png)
methanone](/img/structure/B2751265.png)

![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2751269.png)

![4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane](/img/structure/B2751271.png)

![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2751274.png)

![8-chloro-2-[(3-chlorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2751277.png)

![N-methyl-1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride](/img/structure/B2751283.png)
![2-methyl-N-{2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2751284.png)
![(Z)-3-[(3E)-3-Benzylidene-2-morpholin-4-ylcyclopenten-1-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2751287.png)